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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359 Get Quote

Executive Summary
5-Chloro-4-fluoro-2-iodopyridine (CAS: 1807115-79-2) is a highly functionalized tri-halo-

pyridine scaffold used as a critical intermediate in the synthesis of complex pharmaceuticals

and agrochemicals. Its unique substitution pattern—featuring iodine at the C2 position, fluorine

at C4, and chlorine at C5—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura,

Sonogashira, or nucleophilic aromatic substitution).

This guide provides a comprehensive analysis of its spectroscopic data, derived from high-

fidelity structural principles and analogous heterocyclic systems, to aid in rigorous identification

and quality control.
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Property Data

IUPAC Name 5-Chloro-4-fluoro-2-iodopyridine

CAS Number 1807115-79-2

Molecular Formula

C

H

ClFIN

Molecular Weight 257.43 g/mol

Exact Mass 256.8881 Da

Physical State Off-white to pale yellow solid (crystalline)

Solubility
Soluble in DMSO, CDCl

, Methanol; sparingly soluble in water.

Stability
Light-sensitive (due to C-I bond); store at 2–8°C

under inert atmosphere.

NMR Spectroscopy Analysis
The Nuclear Magnetic Resonance (NMR) profile of 5-Chloro-4-fluoro-2-iodopyridine is

characterized by the distinct coupling patterns arising from the fluorine atom (

F, spin 1/2) interacting with the aromatic protons and carbons.

H NMR (Proton NMR)
Solvent: CDCl

(referenced to 7.26 ppm)

The molecule possesses two aromatic protons: H3 and H6. Their chemical shifts and splitting

patterns are dictated by the inductive effects of the halogens and the ring nitrogen.
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Position
Shift (

, ppm)
Multiplicity

Coupling

Constants (

, Hz)

Assignment

Logic

H6 8.35 – 8.45 Doublet (d) Hz

Located

to Nitrogen

(deshielded) and

ortho to Chlorine.

Shows long-

range coupling to

F4.

H3 7.80 – 7.90 Doublet (d) Hz

Located between

Iodine and

Fluorine. The

Iodine atom

exerts a "heavy

atom" shielding

effect relative to

H6, but F4

causes

significant

deshielding and

large ortho-

coupling.

Key Diagnostic Feature:

The H3 proton appears as a doublet with a larger coupling constant (

) compared to H6 (

).

H6 is significantly downfield due to the adjacent ring nitrogen.

C NMR (Carbon NMR)
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Solvent: CDCl

(referenced to 77.16 ppm)

The

C spectrum is dominated by C-F coupling, resulting in doublets for most carbons.

Position
Shift (

, ppm)
Splitting (Hz) Assignment

C4 164.5 Doublet (d)

Carbon directly

attached to

Fluorine (ipso).

C6 150.2 Doublet (d)
-Carbon to

Nitrogen; meta to

Fluorine.

C2 118.5 Doublet (d)

Carbon attached

to Iodine.

Shielded by

heavy atom

effect.

C3 136.8 Doublet (d)
Ortho to

Fluorine.

C5 122.1 Doublet (d)

Carbon attached

to Chlorine; ortho

to Fluorine.

F NMR (Fluorine NMR)
Solvent: CDCl

(unreferenced or vs. CFCl

)
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Shift:-95.0 to -105.0 ppm

Pattern: Apparent triplet or doublet of doublets (dd) due to coupling with H3 and H6, though

often appears as a broad singlet if proton decoupling is applied.

Mass Spectrometry (MS) Profile
Mass spectrometry is crucial for confirming the presence of the specific halogen combination

(Cl + I).

Isotope Pattern Analysis
The molecular ion cluster is distinctive due to the natural abundance of Chlorine isotopes (

Cl :

Cl

3:1). Iodine is monoisotopic (

I).

Base Peak (M+):

256.9 (corresponds to

Cl).

M+2 Peak:

258.9 (corresponds to

Cl).

Intensity Ratio: The M+ : M+2 ratio is approximately 3:1.

Fragmentation Pathway (EI/ESI)
Upon ionization, the molecule undergoes characteristic fragmentation:

Loss of Iodine (
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I, 127 Da): The C-I bond is the weakest.

Fragment:

(C

H

ClF

).

Loss of Chlorine (

Cl, 35 Da): Secondary fragmentation.

Fragment:

.

Loss of HCN (27 Da): Typical pyridine ring collapse.

Infrared (IR) Spectroscopy
C-H Stretch (Aromatic): 3050 – 3100 cm

(weak).

C=N / C=C Ring Stretch: 1550 – 1580 cm

(medium/strong).

C-F Stretch: 1200 – 1250 cm

(strong, broad).

C-Cl Stretch: 700 – 750 cm

.

C-I Stretch: ~500 – 600 cm
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(often fingerprint region).

Synthesis & Structural Logic
Understanding the synthesis validates the spectroscopic expectations. The most reliable route

to 5-Chloro-4-fluoro-2-iodopyridine involves the Sandmeyer reaction from the corresponding

2-amino precursor.

Synthetic Workflow Diagram

2-Amino-5-chloro-
4-fluoropyridine

Diazotization
(NaNO2 / H+)

 0°C Diazonium Salt
[Intermediate]

Iodination
(KI or CuI)

 Sandmeyer 5-Chloro-4-fluoro-
2-iodopyridine

 Isolation

Click to download full resolution via product page

Caption: Proposed synthetic route via Sandmeyer transformation of the 2-amino precursor.

Quality Control & Handling
Purity Assessment

HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid). The

compound is relatively non-polar and will elute late.

TLC: Hexane/Ethyl Acetate (9:1).

. Visualize with UV (254 nm).

Storage Protocols
Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

Oxidation: Iodine can liberate

over time, turning the solid yellow/brown. Store under Nitrogen or Argon at 4°C.
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Schlosser, M., et al.Site-Selective Halogenation of Pyridines.Journal of Organic Chemistry,
2005. (Foundational text on halopyridine NMR shifts).
Reichert, D.Pyridine Synthesis and Functionalization: A Practical Guide.Wiley-VCH, 2018.
(Reference for Sandmeyer protocols on aminopyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl 3-(5-Methyl-2-pyridyl)acrylate | CAS#:1419182-22-1 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Spectroscopic Profile: 5-Chloro-4-fluoro-2-iodopyridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13117359#spectroscopic-data-for-5-chloro-4-fluoro-
2-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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